Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride
Overview
Description
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a methylamine linker. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Pyrazine Ring: The pyrazine ring is usually synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Linking the Rings: The piperidine and pyrazine rings are linked through a methylamine group, which can be introduced via reductive amination or other suitable methods.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrazine or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Potential use in drug discovery and development, particularly in the design of compounds targeting specific receptors or enzymes.
Industry: Could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as receptors, enzymes, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine, methylpiperidine, and piperidine carboxylic acids.
Pyrazine Derivatives: Compounds such as pyrazine, methylpyrazine, and pyrazine carboxamides.
Uniqueness
Methyl-(3-piperidin-3-yl-pyrazin-2-yl)-amine dihydrochloride is unique due to its specific combination of a piperidine and pyrazine ring linked by a methylamine group. This structure may confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-methyl-3-piperidin-3-ylpyrazin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-11-10-9(13-5-6-14-10)8-3-2-4-12-7-8;/h5-6,8,12H,2-4,7H2,1H3,(H,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIWYXLAINQVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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